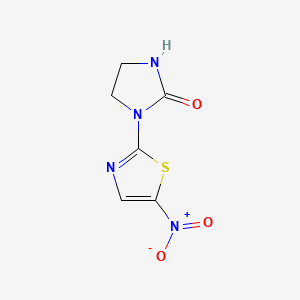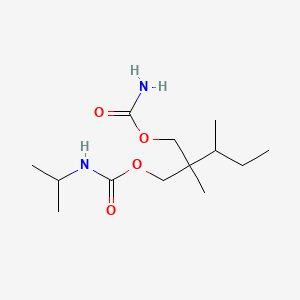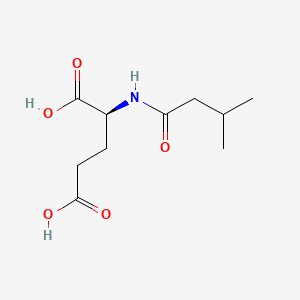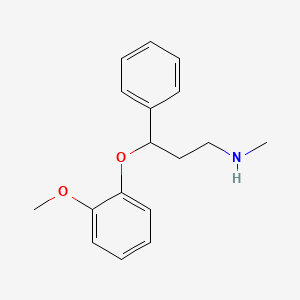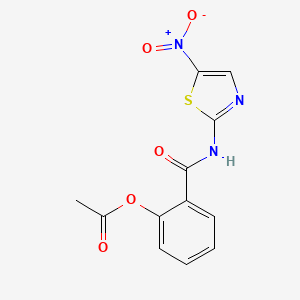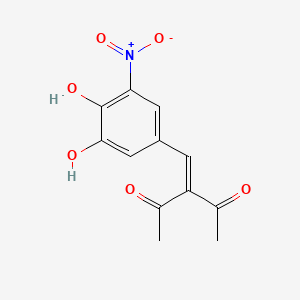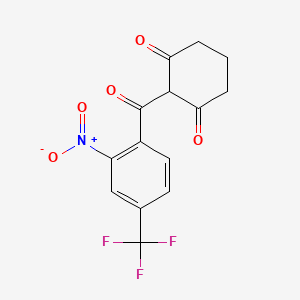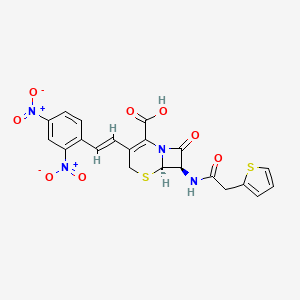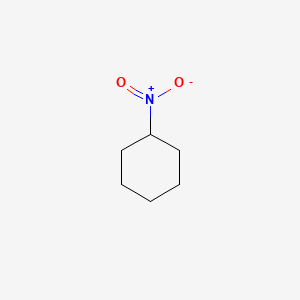
NKY80
描述
“2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one”, also known as NKY-80, is a potent and selective adenylyl cyclase inhibitor . It has a greater affinity for AC5 over AC3 and AC2 . It’s a cell-permeable quinazolinone containing a non-nucleoside compound .
Molecular Structure Analysis
The molecular formula of “2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one” is C12H11N3O2 . Its molecular weight is 229.23 g/mol .Physical And Chemical Properties Analysis
The compound is an off-white to light brown powder . It is soluble in DMSO or methanol . The predicted boiling point is 464.9±47.0 °C and the predicted density is 1.360±0.06 g/cm3 . The storage temperature is 2-8°C .科学研究应用
腺苷酸环化酶活性抑制
NKY80 是一种已知的腺苷酸环化酶 (AC) 催化活性抑制剂 . AC 是一种将 ATP 转换为环状腺苷单磷酸 (cAMP) 的酶,cAMP 是参与调节众多生物过程的关键第二信使。 This compound 已被证明可以阻断几种 AC 同工酶,特别是 V 型和 VI 型,它们与各种生理和病理过程有关 .
神经药理学研究
在神经药理学中,this compound 已被用于帕金森病大鼠模型。 该化合物有效地阻断了 GABA 释放和 cAMP 生成增加,表明 AC V/VI 表达在 L-DOPA 诱导的严重运动障碍等疾病中对 GABA 能传递起着重要作用 .
昆虫免疫反应
This compound 已被用于研究昆虫的免疫反应。 发现它可以降低对细菌挑战的响应中血细胞动员的水平,表明 AC 和 cAMP 在调节血细胞和免疫反应中发挥作用 .
心血管研究
由于它对某些 AC 同工酶的选择性抑制,this compound 可以成为心血管研究中宝贵的工具。 它有助于理解 cAMP 在心脏组织中的作用,可能为心脏病的新治疗策略提供帮助 .
呼吸系统研究
This compound 对 AC 催化活性的调节作用也延伸到肺组织。 这使其可用于研究呼吸系统疾病,并可能有助于开发针对影响肺部的疾病的治疗方法 .
癌症研究
像 this compound 这样的腺苷酸环化酶抑制剂可以与肿瘤靶向结构进行修饰,使其与癌症研究相关。 通过影响 cAMP 途径,this compound 可能影响癌细胞的信号传导和增殖 .
作用机制
Target of Action
NKY80, also known as 2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one, is a potent, selective, and non-competitive inhibitor of the adenylyl cyclase (AC) type V isoform . Adenylyl cyclases are essential enzymes that generate cyclic adenosine 3’5’-monophosphate (cAMP) from ATP . This compound has a higher affinity for AC type V over AC type III and II .
Mode of Action
This compound interacts with its target, the AC type V isoform, by inhibiting its catalytic activity . This inhibition is non-competitive with respect to ATP . The compound’s interaction with its target leads to a decrease in the production of cAMP, a crucial secondary messenger involved in many biological processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP pathway. By inhibiting AC type V, this compound reduces the production of cAMP . This can have downstream effects on various cellular processes that rely on cAMP, including signal transduction, regulation of ion channels, and control of enzyme activity .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The primary molecular effect of this compound’s action is the reduction of cAMP levels due to the inhibition of AC type V . This can lead to changes in cellular processes regulated by cAMP. For example, in a rat model of Parkinson’s disease, this compound blocked increases of both [ (3)H]-GABA release and cAMP production, indicating that AC V/VI expression is a major determinant of increased GABAergic transmission in rats with L-DOPA induced severe dyskinesia .
安全和危害
生化分析
Biochemical Properties
NKY80 interacts with several different AC isozymes, inhibiting type V more strongly than type II or type III . It also potently inhibits AC type VI, with an affinity close to that of AC type V . These interactions with AC isozymes are crucial for the regulation of cAMP levels, which play a key role in many biochemical reactions.
Cellular Effects
This compound influences cell function by regulating the activity of adenylyl cyclase, thereby controlling the levels of cAMP within the cell . Changes in cAMP levels can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to adenylyl cyclase isozymes, inhibiting their activity and thus reducing the production of cAMP . This can lead to changes in gene expression and cellular signaling, as cAMP is a key second messenger molecule involved in transmitting signals from hormones and neurotransmitters .
Metabolic Pathways
This compound is involved in the cAMP signaling pathway by inhibiting the activity of adenylyl cyclase . This can affect the levels of cAMP within the cell, influencing metabolic flux and the levels of other metabolites.
属性
IUPAC Name |
2-amino-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-12-14-6-8-9(15-12)4-7(5-10(8)16)11-2-1-3-17-11/h1-3,6-7H,4-5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJUSNIBPPMLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214613 | |
| Record name | 2-Amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
299442-43-6 | |
| Record name | 2-Amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299442-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NKY80 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of NKY80?
A: this compound functions as an adenylyl cyclase (AC) inhibitor. It demonstrates selectivity for certain AC isoforms, particularly AC5 and AC6. [] It is believed to bind to the ATP binding site of AC, rather than the forskolin binding pocket. []
Q2: How selective is this compound for AC5 compared to other isoforms?
A: While initially described as an AC5-selective inhibitor, research has revealed that this compound does not strongly discriminate between AC5 and AC6. [, ] Although it exhibits greater potency against recombinant AC5 compared to AC2 and AC1, this selectivity is modest, ranging from approximately 4 to 40-fold. []
Q3: Has this compound demonstrated efficacy in inhibiting AC activity in cardiac tissue?
A: Yes, this compound has been shown to inhibit cardiac AC activity in both wild-type and AC5 knockout mice with similar potencies. [] This finding suggests that this compound's cardiac effects may not be solely attributable to AC5 inhibition. []
Q4: Beyond cardiac tissue, are there other systems where this compound's effects have been investigated?
A: Research suggests that this compound might play a role in renin release from juxtaglomerular cells. Studies indicate that by inhibiting AC5, this compound can block the increase in both cAMP formation and renin release typically stimulated by reduced intracellular calcium levels. []
Q5: What are the implications of the limited isoform selectivity of this compound for research?
A: The modest selectivity of this compound for AC5 highlights the need for caution when interpreting results from studies utilizing this compound. [, ] It also underscores the ongoing need for the development of more highly selective AC inhibitors to facilitate a deeper understanding of the distinct roles of individual AC isoforms in various physiological and pathological processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




